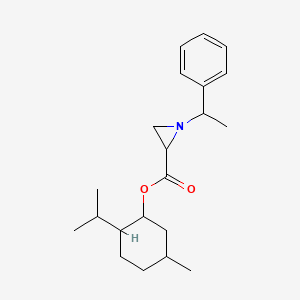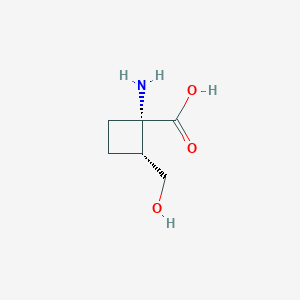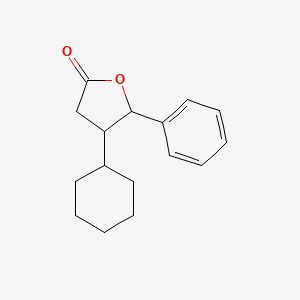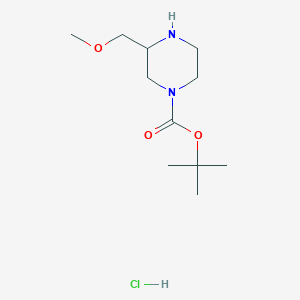
Biotin-PEG4-S-S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG4-S-S-acid: is a cleavable reagent that efficiently introduces a biotin moiety to amine-containing biomolecules. The compound has a molecular formula of C26H46N4O9S3 and a molecular weight of 654.9 g/mol . The disulfide bond in this linker can be cleaved using reducing agents such as dithiothreitol (DTT), beta-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP) to remove the biotin label .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG4-S-S-acid involves the conjugation of biotin with a polyethylene glycol (PEG) spacer and a disulfide bond. The PEG spacer provides flexibility and water solubility, while the disulfide bond allows for cleavability under reducing conditions. The synthetic route typically involves the following steps:
- Activation of biotin with an appropriate coupling agent.
- Conjugation of the activated biotin with PEG4.
- Introduction of the disulfide bond to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of biotin.
- Efficient conjugation with PEG4 under controlled conditions.
- Purification and quality control to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Biotin-PEG4-S-S-acid undergoes several types of reactions, including:
Reduction: The disulfide bond can be cleaved using reducing agents such as DTT, BME, and TCEP
Substitution: The biotin moiety can react with amine-containing biomolecules through nucleophilic substitution.
Common Reagents and Conditions:
Reducing Agents: DTT, BME, TCEP.
Reaction Conditions: Typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-9).
Major Products Formed:
Cleavage Products: Upon reduction, the disulfide bond is cleaved, resulting in the release of biotin and PEG4 fragments.
Scientific Research Applications
Chemistry: Biotin-PEG4-S-S-acid is used as a biotinylation reagent to introduce biotin moieties into various molecules, facilitating their detection and purification .
Biology: In biological research, it is used to label proteins, peptides, and other biomolecules with biotin, enabling their study through techniques such as Western blotting, ELISA, and affinity purification .
Medicine: The compound is employed in the development of diagnostic assays and therapeutic agents, particularly in the context of targeted drug delivery and imaging .
Industry: this compound finds applications in the biotechnology and pharmaceutical industries for the production of biotinylated products and the development of bioconjugates .
Mechanism of Action
Biotin-PEG4-S-S-acid exerts its effects through the biotin-streptavidin interaction. The biotin moiety binds with high affinity to streptavidin or avidin, forming a stable complex. This interaction is utilized in various applications to immobilize, detect, or purify biotinylated molecules . The disulfide bond in the linker allows for controlled release of the biotin label under reducing conditions, providing flexibility in experimental design .
Comparison with Similar Compounds
Biotin-PEG4-acid: A similar biotinylation reagent without the cleavable disulfide bond.
Biotin-PEG4-NHS Ester: Another biotinylation reagent that reacts with primary amines through an NHS ester group.
Uniqueness: Biotin-PEG4-S-S-acid is unique due to its cleavable disulfide bond, which allows for the reversible biotinylation of biomolecules. This feature provides an advantage in applications where temporary labeling is desired .
Properties
Molecular Formula |
C26H46N4O9S3 |
|---|---|
Molecular Weight |
654.9 g/mol |
IUPAC Name |
3-[2-[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C26H46N4O9S3/c31-22(4-2-1-3-21-25-20(19-40-21)29-26(35)30-25)27-7-10-37-12-14-39-16-15-38-13-11-36-9-5-23(32)28-8-18-42-41-17-6-24(33)34/h20-21,25H,1-19H2,(H,27,31)(H,28,32)(H,33,34)(H2,29,30,35) |
InChI Key |
JHFNDTQMSDEJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-carbamoyl-2-methylphenyl)-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B12281632.png)
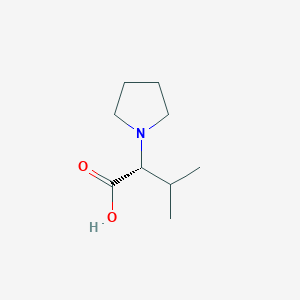
![4-Methylpyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B12281639.png)

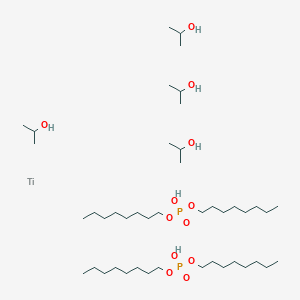

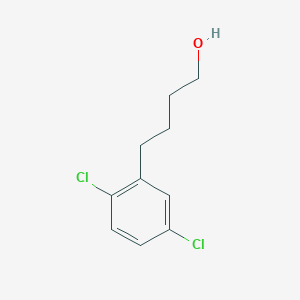
![6-Aminobicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12281664.png)
![4-(6,7-Dimethoxy-9H-pyrimido[4,5-b]indol-4-yl)-N-[4-[[(4-fluorophenyl)amino]sulfonyl]phenyl]-1-piperazinecarbothioamide](/img/structure/B12281667.png)
